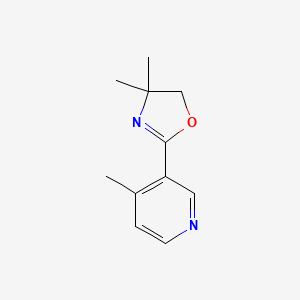

3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)-4-methylpyridine

Description

3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine (CAS: 68981-84-0) is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 4 and a 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl moiety at position 2. Commercial listings indicate its availability as a technical-grade reagent, suggesting industrial utility in ligand synthesis or pharmaceutical intermediates .

Propriétés

IUPAC Name |

4,4-dimethyl-2-(4-methylpyridin-3-yl)-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-4-5-12-6-9(8)10-13-11(2,3)7-14-10/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTCTUQKTUNCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=NC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383836 | |

| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68981-84-0 | |

| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)-4-methylpyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O, with a molecular weight of 190.25 g/mol. The compound features a pyridine ring substituted with a 1,3-oxazole moiety, contributing to its unique chemical properties.

Antimicrobial Activity

Research has indicated that derivatives of pyridine and oxazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound may possess similar antimicrobial effects.

Anti-inflammatory Properties

In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that certain pyridine derivatives can act as antagonists to the EP4 receptor involved in inflammation pathways. One such compound showed an IC50 value of 123 nM in inhibiting prostaglandin E2-induced TNFα reduction in human whole blood assays . This indicates that this compound may have potential as an anti-inflammatory agent.

Synthesis and Characterization

A study detailed the synthesis of various oxazole derivatives including this compound through iodocyclization reactions . The characterization involved X-ray crystallography which confirmed the molecular structure and stereochemistry of the synthesized compounds.

Table: Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has shown promise as a scaffold in drug discovery due to its unique structural features that may interact with biological targets effectively. Notable applications include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Agents : Compounds containing the oxazole moiety have been investigated for their potential anti-inflammatory effects. Research suggests that modifications to this structure can enhance its efficacy as an anti-inflammatory agent .

Materials Science

Due to its heterocyclic nature, 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)-4-methylpyridine can be utilized in the development of advanced materials:

- Polymer Chemistry : The compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices may improve thermal stability and mechanical properties .

Organic Synthesis

The compound acts as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique functional groups allow it to participate in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the construction of more complex organic molecules .

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial effectiveness of this compound against several bacterial strains. The results demonstrated a significant reduction in bacterial growth at low concentrations compared to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Study 2: Polymer Development

In a study aimed at enhancing polymer characteristics, researchers incorporated this compound into a polyamide matrix. The resulting material exhibited improved tensile strength and thermal resistance compared to control samples without the compound.

| Property | Control Sample | Sample with Compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Decomposition Temp (°C) | 300 | 350 |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine with structurally related aziridine-oxazoline hybrids and other oxazoline derivatives. Key parameters include substituents, synthetic yields, physical states, and spectral data:

Key Observations:

Structural Influence on Physical State :

- Aziridine-oxazoline hybrids (Compounds 12, 14, 15, 20, 21) predominantly exist as oils, likely due to reduced crystallinity from flexible aziridine rings and stereoisomerism . In contrast, nitropyridine-oxazoline derivatives (e.g., Compound 9a) crystallize, aided by aromatic stacking and nitro group polarity .

Substituent Effects on Yield :

- Deuteration (Compound 15) and thiazole incorporation (Compound 12) improve yields (85% and 78%, respectively) compared to simpler pyridine-aziridine systems (Compound 14, 40%) . Steric hindrance from methyl groups may reduce yields in some cases .

Spectral Trends :

- Oxazoline rings produce characteristic IR stretches near 2969 cm$^{-1}$ (C-H) and 1660–1671 cm$^{-1}$ (C=N) . HRMS data for all compounds align closely with theoretical values (Δ < 0.0002), confirming synthetic accuracy .

Industrial Relevance: The target compound is listed commercially, unlike its aziridine analogs, suggesting scalability and stability advantages for non-catalytic applications .

Méthodes De Préparation

Direct Cyclization Approach Using 4-Methyl-oxazole and Sulfonyl Derivatives

One notable method involves the reaction of 4-methyl-oxazole with sulfonyl derivatives such as 3-methylsulfonyl-2,5-dihydrofuran or trans-2-methylsulfonyl-1,4-dimethoxy-but-2-ene under thermal conditions to form substituted pyridine derivatives that can be further transformed into oxazoline-containing compounds.

-

- Heating mixtures of 3-methylsulfonyl-2,5-dihydrofuran and 4-methyl-oxazole at 130–150 °C for 2–8 hours in sealed tubes or vials.

- No additional acid or base catalysts are required, which simplifies the process and avoids side reactions.

- Post-reaction workup involves removal of excess 4-methyl-oxazole under vacuum, suspension in methylene chloride or chloroform, filtration, and extraction with aqueous hydrochloric acid.

- Crude products such as 2-methyl-4,5-epoxydimethyl-pyridin-3-ol hydrochloride or 2-methyl-4,5-bis-methoxymethyl-pyridin-3-ol hydrochloride are purified by recrystallization from ethanol or isopropanol.

-

- Single-step reaction without need for catalysts.

- Avoids separate isomerization and elimination steps.

- Utilizes readily available 4-methyl-oxazole.

| Reactants | Conditions | Product | Purification | Melting Point (°C) |

|---|---|---|---|---|

| 3-Methylsulfonyl-2,5-dihydrofuran + 4-methyl-oxazole | 130–150 °C, 2–8 h, sealed tube | 2-Methyl-4,5-epoxydimethyl-pyridin-3-ol hydrochloride | Recrystallization from ethanol | 233–237 |

| trans-2-Methylsulfonyl-1,4-dimethoxy-but-2-ene + 4-methyl-oxazole | 150 °C, 8 h, sealed tube | 2-Methyl-4,5-bis-methoxymethyl-pyridin-3-ol hydrochloride | Recrystallization from isopropanol | 145–148 |

This method is documented in a German patent (DE2143989A1), highlighting the efficiency and selectivity of the thermal reaction for constructing substituted pyridine derivatives that can be precursors to the target oxazoline compound.

Sulfochloride Intermediate Reaction with Pyridine Derivatives

Another synthetic route involves the preparation of sulfochloride intermediates from substituted oxazoles and their subsequent reaction with pyridine derivatives under mild conditions.

-

- Sulfochlorination of 3,5-dimethylisoxazole to generate sulfochloride intermediates.

- Reaction of these sulfochlorides with pyridine-based compounds, such as cytisine derivatives, in dry acetonitrile solvent.

- Pyridine is used as an acid-binding agent to neutralize HCl generated during the reaction.

- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

-

- Products are confirmed by ^1H NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography.

- The method allows for selective functionalization at the pyridine ring with oxazoline or isoxazole moieties.

-

- This approach provides a versatile and mild method to link oxazoline-type rings to pyridine scaffolds.

- It is applicable for synthesizing biologically active compounds with potential pharmaceutical applications.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfochlorination of 3,5-dimethylisoxazole | Chlorinating agents under controlled conditions | Sulfochloride intermediate |

| Reaction with pyridine derivative (e.g., cytisine) | Dry acetonitrile, pyridine base, mild temperature | 4-substituted pyridine derivatives with oxazoline moiety |

This method is supported by peer-reviewed research on the synthesis of oxazole and isoxazole derivatives linked to pyridine rings, demonstrating efficient and selective preparation under mild conditions.

This approach is referenced in patent literature and older synthetic studies, emphasizing the utility of thermal cycloaddition for constructing complex heterocycles including oxazoline-substituted pyridines.

Summary Table of Preparation Methods

Q & A

Q. What are the most reliable synthetic routes for preparing 3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine?

The compound is synthesized via Pd-catalyzed Buchwald-Hartwig cross-coupling reactions. Key steps include:

- Step 1 : Condensation of enantiopure aminoalcohols (e.g., (S)-2-amino-3,3-dimethylbutan-1-ol) with 2-aminopyridine-3-carbonitrile to form oxazoline intermediates .

- Step 2 : Coupling the oxazoline intermediate with halogenated heterocycles (e.g., 3-bromo-5,6-diphenyl-1,2,4-triazine) using Pd₂(dba)₃/Xantphos catalysts in the presence of K₂CO₃. Typical conditions: 50°C in DMF for 24 hours, yielding 56–92% after silica gel chromatography .

- Purification : Column chromatography (CH₂Cl₂/MeOH or hexane gradients) and crystallization (ethanol) are standard .

Q. How is the compound characterized structurally and spectroscopically?

- X-ray Crystallography : Used to confirm coordination geometry in metal complexes. For example, Fe(II) complexes exhibit distorted tetrahedral Cl₂N₂ coordination, with dihedral angles between pyridine and oxazoline rings up to 88.5° .

- NMR Spectroscopy : ¹H/¹³C NMR data (e.g., δ 12.74 ppm for NH protons, δ 161.9 ppm for oxazoline carbons) and IR (e.g., 1631 cm⁻¹ for C=N stretches) are critical for verifying purity and regiochemistry .

- Elemental Analysis : Matches calculated values (e.g., C: 65.73%, H: 7.81%, N: 19.16%) to confirm stoichiometry .

Advanced Questions

Q. How does the oxazoline-pyridine scaffold enhance enantioselectivity in asymmetric catalysis?

The rigid oxazoline ring and pyridine nitrogen create chiral environments for metal coordination, enabling asymmetric induction. For example:

- Cu-Catalyzed Nitroaldol Reactions : Ligands derived from this scaffold achieve enantiomeric excess (ee) up to 99% via steric and electronic modulation of the Cu center. Key factors include substituent effects (e.g., tert-butyl groups enhance steric bulk) .

- Methodological Optimization : Screening ligands with varying R-groups (e.g., phenyl vs. tert-butyl) and solvents (e.g., 2-propanol) improves ee. HPLC (Chiralcel OD-H columns) monitors enantioselectivity .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Recommended approaches:

- Variable-Temperature NMR : Detects conformational flexibility (e.g., oxazoline ring puckering) .

- DFT Calculations : Compare experimental NMR/X-ray data with computed structures to identify dominant conformers .

- Multi-Technique Validation : Cross-validate using IR, mass spectrometry, and elemental analysis. For example, mass spectra (e.g., m/z 450.53 for [M+H]⁺) confirm molecular integrity despite crystallographic disorder .

Q. What strategies optimize ligand design for hybrid Lewis acid/base catalysis?

-

Modular Synthesis : Introduce electron-withdrawing groups (e.g., fluorine) to pyridine rings to enhance Lewis acidity. For example, 4-fluoro-substituted derivatives improve catalytic turnover in ketone reductions .

-

Bifunctional Ligands : Incorporate N-oxide moieties (via post-synthetic oxidation) to enable dual activation of substrates .

-

Table: Ligand Screening Results

Ligand Derivative Reaction Yield (%) ee (%) Conditions tert-Butyl oxazoline 92 88 Cu(OAc)₂, 2-propanol, RT Phenyl oxazoline 85 76 Same as above

Q. How can computational modeling guide the design of derivatives for specific applications?

- Docking Studies : Predict binding modes with biological targets (e.g., enzymes) using software like AutoDock. For example, pyridine-oxazoline hybrids show affinity for microbial RNA polymerase .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with catalytic activity to prioritize synthetic targets .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.